N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, an ethoxyphenyl group, and a triazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dichlorophenyl and ethoxyphenyl intermediates, followed by the introduction of the triazolyl group. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact. Techniques such as continuous flow synthesis and high-throughput screening may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to new derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, resulting in modified compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolyl derivatives, while substitution reactions can produce a variety of modified compounds with altered properties.
Scientific Research Applications
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- **N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-hydroxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorophenyl and ethoxyphenyl groups, along with the triazolyl moiety, make it distinct from other similar compounds, potentially offering different reactivity and biological activity profiles.
Properties
Molecular Formula |
C26H23Cl2N5O2S |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23Cl2N5O2S/c1-3-35-21-12-10-20(11-13-21)33-25(18-7-5-4-6-8-18)31-32-26(33)36-16-24(34)30-29-17(2)22-14-9-19(27)15-23(22)28/h4-15H,3,16H2,1-2H3,(H,30,34)/b29-17+ |
InChI Key |
AJKHSVFWKPQYSG-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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